molecular formula C12H12N2O2 B1487918 6-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1368960-04-6

6-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1487918
M. Wt: 216.24 g/mol
InChI Key: UTBDJXLTDHKCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For example, one common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, they can react with carboxylic acid chlorides under reflux in xylene followed by addition of a base to afford pyrimidino [4,5- d ] [1,3]oxazines .

Scientific Research Applications

Synthesis and Structural Studies

Research into pyrimidine derivatives, such as 6-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione, often focuses on their synthesis and the exploration of their structural properties. For instance, studies have developed efficient synthesis methods for various pyrimidine heterocycle derivatives, highlighting their potential in diverse scientific applications. The structural, spectral, and computational exploration of these compounds provides insights into their electronic structures and reactivity, laying the groundwork for further applications in fields such as medicinal chemistry and materials science (Ashraf et al., 2019).

Biological Activities

Pyrimidine derivatives are also investigated for their biological activities, including antimicrobial, antiviral, and herbicidal properties. For example, the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds and their evaluation for herbicidal activities have shown promising results against certain plant species, indicating potential agricultural applications (Huazheng, 2013).

Optical and Nonlinear Optical Properties

The optical and nonlinear optical (NLO) properties of pyrimidine-based compounds are of significant interest for material science research. Studies on bis-uracil derivatives of pyrimidine have shown that these compounds exhibit considerable NLO properties, making them suitable candidates for NLO device fabrications (Mohan et al., 2020). Such research underscores the potential of pyrimidine derivatives in developing new materials with specialized optical properties.

Supramolecular Chemistry

In the realm of supramolecular chemistry, pyrimidine derivatives have been utilized to construct novel crown-containing hydrogen-bonded supramolecular assemblies. These studies explore the ability of pyrimidine functional groups to engage in hydrogen bonding, leading to the formation of complex structures with potential applications in molecular recognition and self-assembly processes (Fonari et al., 2004).

Future Directions

Future research on pyrimidines could involve the development of new synthesis methods, the exploration of new biological activities, and the design of pyrimidines with improved safety profiles. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

6-(4-ethylphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-8-3-5-9(6-4-8)10-7-11(15)14-12(16)13-10/h3-7H,2H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBDJXLTDHKCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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